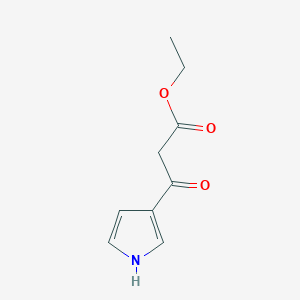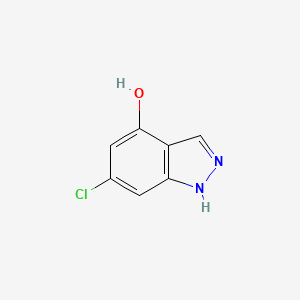
Silane, (3-bromopropyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-bromopropyl)dimethyl-: is an organosilicon compound with the molecular formula C5H13BrSi . It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to two methyl groups and a 3-bromopropyl group, making it a valuable reagent in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, (3-bromopropyl)dimethyl- can be synthesized through the hydrosilylation of allyl bromide with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl bromide.
Industrial Production Methods: Industrial production of Silane, (3-bromopropyl)dimethyl- involves large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (3-bromopropyl)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes with different functional groups.
Reduction Reactions: Reduced silane derivatives with modified functional groups.
Oxidation Reactions: Silanols and siloxanes are the primary products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, (3-bromopropyl)dimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology: In biological research, the compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.
Medicine: Silane, (3-bromopropyl)dimethyl- is explored for its potential in drug development and delivery. Its ability to modify surfaces and interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants. It is also employed in the manufacturing of electronic materials and devices, where it serves as a precursor for the deposition of silicon-containing films.
Wirkmechanismus
The mechanism of action of Silane, (3-bromopropyl)dimethyl- involves its ability to form covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable bonds. This property is exploited in surface modification, where the compound is used to create functionalized surfaces with improved properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Vergleich Mit ähnlichen Verbindungen
- (3-Bromopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
Uniqueness: Silane, (3-bromopropyl)dimethyl- is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. The presence of the dimethyl groups and the 3-bromopropyl group allows for unique substitution and modification reactions, making it a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
88760-69-4 |
|---|---|
Molekularformel |
C5H13BrSi |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-bromopropyl(dimethyl)silane |
InChI |
InChI=1S/C5H13BrSi/c1-7(2)5-3-4-6/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
XBFIFDUGGZWANJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)CCCBr |
Kanonische SMILES |
C[SiH](C)CCCBr |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
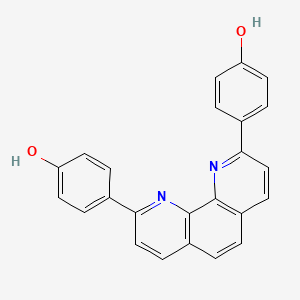
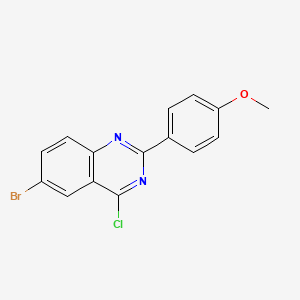
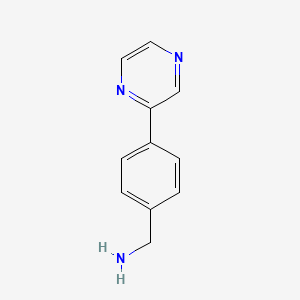
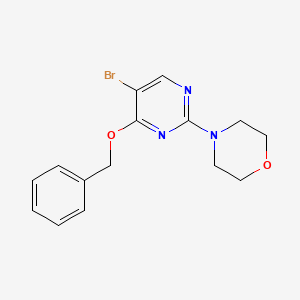

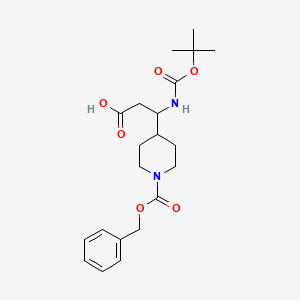
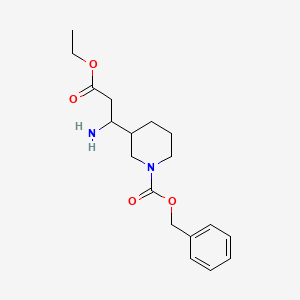
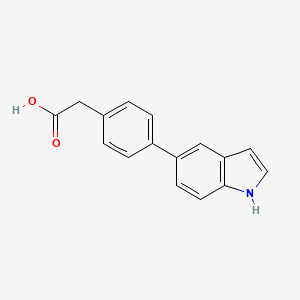

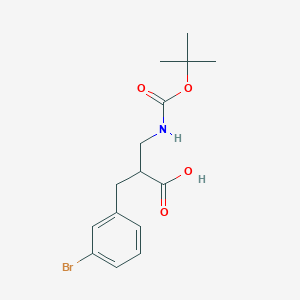
![6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3195151.png)
